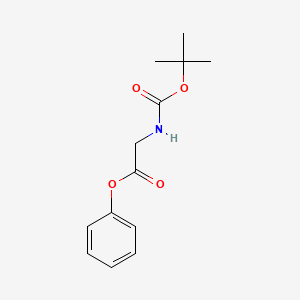

Phenyl N-(tert-butoxycarbonyl)glycinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-9-11(15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCESOOGLNBBJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Properties and Synthetic Utility of Phenyl N-(tert-butoxycarbonyl)glycinate (Boc-Gly-OPh)

Executive Summary

As drug development increasingly relies on complex peptidomimetics and non-natural amino acid derivatives, the strategic selection of synthetic intermediates is paramount. Phenyl N-(tert-butoxycarbonyl)glycinate (Boc-Gly-OPh) has emerged as a highly versatile building block in organic synthesis. Traditionally utilized as an activated ester for mild peptide bond formation, recent breakthroughs in transition-metal catalysis have repurposed Boc-Gly-OPh as a non-classical electrophile. This dual-reactivity profile allows it to serve both in standard amidation pathways and in advanced Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate highly valuable α-amino ketones.

As a Senior Application Scientist, I approach the deployment of Boc-Gly-OPh not merely as a sequence of reactions, but as a highly orchestrated manipulation of electronic and steric environments. This guide details the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to leverage this molecule effectively.

Physicochemical Profiling

Understanding the baseline properties of Boc-Gly-OPh is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during catalysis. The quantitative data below summarizes its core physicochemical profile based on standard reference data from 1[1].

Table 1: Physicochemical Properties of Boc-Gly-OPh

| Parameter | Value |

| Chemical Name | Phenyl N-(tert-butoxycarbonyl)glycinate |

| CAS Registry Number | 96031-74-2 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | Soluble in DCM, DMF, EtOAc; Insoluble in Water |

| Structural Features | N-terminal Boc protection; C-terminal Phenyl ester activation |

Mechanistic Pathways & Reactivity Profile

The synthetic utility of Boc-Gly-OPh is defined by the unique electronic properties of the phenyl ester moiety. Unlike highly reactive N-hydroxysuccinimide (NHS) or pentafluorophenyl esters—which are prone to rapid hydrolysis—the unsubstituted phenyl ester strikes an optimal balance between bench stability and targeted reactivity.

-

Amidation (Nucleophilic Acyl Substitution): In the presence of primary or secondary amines, the phenoxy group acts as a moderate leaving group, facilitating peptide bond formation without the need for additional coupling reagents.

-

Suzuki-Miyaura Cross-Coupling: Research documented in 2[2] demonstrates that the C(acyl)–O bond of Boc-Gly-OPh can undergo oxidative addition with low-valent Palladium(0) species. This represents a rare, non-decarbonylative catalytic reaction targeting the carboxylic acid side groups of amino acids, allowing for the direct synthesis of α-amino ketones from arylboronic acids.

Diagram 1: Divergent reactivity pathways of Boc-Gly-OPh in organic synthesis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and In-Process Quality Control (IPQC) steps are embedded to verify success before proceeding.

Protocol 1: Synthesis of Boc-Gly-OPh

This procedure utilizes an EDC/HOBt coupling system. EDC is selected over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction rather than cumbersome filtration. HOBt is included to form a highly reactive intermediate that accelerates the reaction while suppressing potential side reactions[2].

Table 2: Stoichiometric Parameters for Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Function |

| Boc-Gly | 175.18 | 1.0 | 2.850 | Substrate |

| Phenol | 94.11 | 1.0 | 2.850 | Nucleophile |

| EDC·HCl | 191.70 | 1.1 | 3.135 | Coupling Agent |

| HOBt·H₂O | 153.14 | 1.1 | 3.135 | Nucleophilic Catalyst |

| DIPEA | 129.24 | 2.2 | 6.270 | Base |

| DCM | 84.93 | N/A | 20 mL | Solvent |

Step-by-Step Methodology:

-

Activation: Suspend Boc-Gly (2.850 mmol), EDC·HCl (3.135 mmol), and HOBt·H₂O (3.135 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Esterification: Add Phenol (2.850 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 6.270 mmol). Causality: DIPEA neutralizes the HCl salt of EDC and deprotonates the phenol, driving the nucleophilic attack on the OBt-activated ester.

-

Propagation & IPQC: Stir the mixture at room temperature for 12 hours. Self-Validation Check: Pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. The presence of the m/z 274 [M+Na]⁺ peak confirms complete conversion.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted DIPEA/EDC, saturated NaHCO₃ (2 × 20 mL) to remove unreacted acid/HOBt, and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield Boc-Gly-OPh (typically ~80% yield)[2].

Diagram 2: Self-validating synthetic workflow for the preparation of Boc-Gly-OPh.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Amino ketones are traditionally synthesized via stoichiometric reactions with toxic organolithium reagents. Utilizing Boc-Gly-OPh as a non-classical electrophile allows for mild, functional-group-tolerant catalytic coupling[2].

Step-by-Step Methodology:

-

Catalyst Assembly: In a glovebox, combine Boc-Gly-OPh (1.0 equiv), an arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equiv), a Pd(0) source (e.g., Pd₂(dba)₃, 5 mol%), an electron-rich phosphine ligand (10 mol%), and a mild base (e.g., Na₂CO₃, 2.0 equiv) in a Schlenk tube.

-

Solvent Addition: Add degassed Toluene/THF. Causality: Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

-

Thermal Activation: Heat the reaction to 80°C for 16 hours. The Pd(0) inserts into the C(acyl)–OPh bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the Boc-protected α-amino ketone.

-

Isolation: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

Analytical Characterization & Validation

To establish trustworthiness in your synthesized batch, the isolated Boc-Gly-OPh must be rigorously characterized. The following parameters serve as the definitive analytical fingerprint:

-

¹H NMR (400 MHz, CDCl₃): expected resonances at δ 7.42–7.35 (m, 2H, meta-ArH), 7.28–7.22 (m, 1H, para-ArH), 7.12–7.05 (m, 2H, ortho-ArH), 5.15 (br s, 1H, NH), 4.22 (d, J = 5.5 Hz, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃).

-

LC-MS (ESI+): Calculated for C₁₃H₁₇NO₄ [M+H]⁺: 252.12; Found: 252.1. A prominent sodium adduct [M+Na]⁺ at m/z 274.1 is typically observed.

References

-

Yale University EliScholar Repository: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations.[Link]

Sources

Physicochemical characteristics of Boc-phenylglycine

Physicochemical Profiling and Synthetic Applications of Boc-Phenylglycine: A Comprehensive Technical Guide

Executive Summary

Boc-phenylglycine (N-tert-butoxycarbonyl-phenylglycine) is a non-canonical, highly sterically hindered amino acid derivative. Unlike natural aromatic amino acids such as phenylalanine—where the aromatic ring is separated from the peptide backbone by a flexible methylene spacer—phenylglycine features a phenyl ring attached directly to the α -carbon[1]. This unique topology imparts severe steric bulk, restricting the ϕ and ψ Ramachandran angles of the resulting peptide backbone. Consequently, Boc-phenylglycine is highly valued by drug development professionals for locking peptidomimetics into specific bioactive conformations and serving as a chiral derivatizing agent for the assignment of absolute configurations via NMR spectroscopy[1][2].

Physicochemical Characteristics

Understanding the physicochemical baseline of Boc-phenylglycine is critical for predicting its behavior in solution-phase and solid-phase peptide synthesis (SPPS). The presence of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the aromatic phenyl ring, fundamentally alters the molecule's solubility and acidity compared to its unprotected zwitterionic counterpart.

Table 1: Key Physicochemical Parameters of Boc-D-Phenylglycine

| Parameter | Value | Causality / Scientific Implication |

| Molecular Formula | C₁₃H₁₇NO₄ | Defines the stoichiometric baseline for coupling reactions[2][3]. |

| Molecular Weight | 251.28 g/mol | Used for precise molar equivalent calculations during synthesis[3][4]. |

| Melting Point | 88–91 °C | A sharp melting point serves as a primary in-process quality control (IPC) metric for crystalline purity[2]. |

| pKa (Predicted) | 3.51 ± 0.10 | The electron-withdrawing inductive effect of the phenyl ring stabilizes the carboxylate anion, making it slightly more acidic than aliphatic Boc-amino acids[2]. |

| Optical Rotation | [α]D20 -142º | Specific to the D-enantiomer (c=1% in ethanol). Essential for validating stereochemical integrity post-synthesis[2]. |

| Solubility | Insoluble in water; Soluble in DMSO, EtOAc, DCM | The hydrophobic Boc and phenyl groups override the carboxylate's polarity, dictating the use of polar aprotic or halogenated organic solvents[2]. |

Stereochemical Dynamics: The Epimerization Challenge

The most significant technical hurdle when working with Boc-phenylglycine is its high propensity for epimerization (racemization) during carboxyl activation[5].

Mechanistic Causality: Because the α -proton is situated at a benzylic position, it is unusually acidic; the resulting carbanion is highly resonance-stabilized by the adjacent phenyl ring. During standard peptide coupling (e.g., using HATU or DCC), the addition of a tertiary amine base (such as DIPEA) can easily abstract this α -proton. This abstraction drives the cyclization of the activated ester into an achiral oxazolone intermediate . When the incoming amine nucleophile opens this planar oxazolone, it attacks from both faces, yielding a diastereomeric mixture rather than a stereopure peptide[5].

To mitigate this, chemists must kinetically outcompete oxazolone formation by using highly reactive coupling reagents (such as acyl fluorides) or by employing sterically hindered bases (like 2,4,6-collidine) at low temperatures[5].

Mechanism of Boc-phenylglycine activation, highlighting the competing epimerization pathway.

Validated Experimental Workflows

Protocol 1: Synthesis and Isolation of Boc-D-Phenylglycine

Objective: Protect the α -amine of D-phenylglycine with a Boc group while maintaining strict enantiomeric purity. Self-Validating Principle: This protocol utilizes a biphasic pH-dependent partition system. The reaction only proceeds when the amine is deprotonated (water-soluble), and the final product is isolated by forcing a polarity shift via acidification, acting as a built-in purification step.

-

Biphasic Dissolution: Suspend D-phenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Causality: Dioxane acts as a crucial bridge solvent, solubilizing the highly hydrophobic di-tert-butyl dicarbonate (Boc₂O) while the water dissolves the amino acid.

-

-

pH Adjustment: Add 1M NaOH dropwise until the pH stabilizes at 9.5–10.0.

-

Causality: The amine must be maintained as a free base to act as an effective nucleophile.

-

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Boc₂O (1.1 eq) dropwise.

-

Causality: Cooling suppresses the competing base-catalyzed hydrolysis of Boc₂O into tert-butanol and CO₂.

-

-

Reaction Monitoring (IPC): Stir at room temperature for 12 hours. Validate completion via Thin-Layer Chromatography (TLC) using a ninhydrin stain. A negative (colorless) ninhydrin test confirms the complete consumption of the primary amine[6].

-

Workup and Polarity Shift: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous layer with diethyl ether to extract unreacted Boc₂O. Carefully acidify the aqueous layer to pH ~2.5 using 1M KHSO₄.

-

Causality: Acidification protonates the carboxylate group. The resulting Boc-D-phenylglycine becomes highly lipophilic and precipitates or partitions readily into an organic phase.

-

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield a white crystalline powder. Validate via melting point (target: 88–91 °C)[2].

Protocol 2: Epimerization-Free Peptide Coupling

Objective: Couple Boc-Phg-OH to an amino acid ester without inducing racemization. Self-Validating Principle: By utilizing rapid activation kinetics (e.g., acyl fluoride generation via MISF) and a sterically hindered base, the amidation rate outpaces oxazolone formation, ensuring high diastereomeric excess[5].

-

Preparation: In an oven-dried flask flushed with argon, dissolve Boc-Phg-OH (1.0 eq) and the target amino acid ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add 2,4,6-collidine (2.0 eq).

-

Causality: Unlike DIPEA, collidine is highly sterically hindered. It effectively neutralizes the acid generated during coupling but is too bulky to abstract the sterically shielded benzylic α -proton of the activated phenylglycine, thereby preventing oxazolone formation.

-

-

Activation: Cool the system to 0 °C. Add the coupling reagent (e.g., MISF, 1.1 eq)[5]. Stir for 15–30 minutes.

-

Causality: Kinetically, lower temperatures exponentially decrease the rate of epimerization relative to the rate of the desired amidation.

-

-

Quenching: Dilute the reaction with additional DCM. Wash sequentially with 5% citric acid (to remove collidine and unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Validation: Dry and concentrate the organic layer. Validate the diastereomeric ratio (dr) of the resulting peptide using chiral HPLC or ¹H-NMR (by observing the distinct chemical shifts of the diastereomeric α -protons).

Sources

- 1. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]

- 2. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]

- 3. (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | C13H17NO4 | CID 2755953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 2900-27-8 | Fisher Scientific [fishersci.com]

- 5. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Synthesis and Characterization of Phenyl N-(tert-butoxycarbonyl)glycinate (Boc-Gly-OPh): A Technical Guide for Active Ester Generation

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Content Focus: Mechanistic Causality, Self-Validating Protocols, and Quantitative Characterization

Executive Summary

The synthesis of active esters is a cornerstone of peptide chemistry and cross-coupling methodologies. Phenyl N-(tert-butoxycarbonyl)glycinate (commonly abbreviated as Boc-Gly-OPh , CAS: 96031-74-2) [1] serves as a highly versatile non-classical electrophile. Unlike standard alkyl esters, the phenyl ester moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, rendering it highly susceptible to nucleophilic attack or oxidative addition by transition metals (e.g., Palladium-catalyzed Suzuki-Miyaura cross-coupling) [2].

This whitepaper provides a field-proven, self-validating methodology for the synthesis of Boc-Gly-OPh, emphasizing the causality behind reagent selection and structural characterization.

Mechanistic Rationale & Reagent Causality

As synthetic scientists, we must move beyond empirical "recipe-following" and understand the thermodynamic and kinetic drivers of our reactions. The synthesis of Boc-Gly-OPh relies on the carbodiimide-mediated coupling of Boc-protected glycine with phenol.

Why EDC·HCl and HOBt?

While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from organic solvents. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) because its corresponding urea byproduct is highly water-soluble, allowing for seamless removal during aqueous workup.

However, carbodiimide activation alone can lead to the formation of an unstable O-acylisourea intermediate, which is prone to side reactions (e.g., rearrangement to an inactive N-acylurea). To intercept this, we introduce Hydroxybenzotriazole (HOBt) . HOBt rapidly reacts with the O-acylisourea to form an OBt active ester . This intermediate is kinetically stable enough to prevent side reactions but thermodynamically reactive enough to undergo rapid nucleophilic acyl substitution when exposed to phenol.

The Role of DIPEA

Phenol is a relatively poor nucleophile compared to aliphatic alcohols. To accelerate the reaction, N,N-Diisopropylethylamine (DIPEA) is employed. As a sterically hindered, non-nucleophilic base, DIPEA deprotonates phenol to form the highly nucleophilic phenoxide ion without competing for the electrophilic center of the OBt ester.

Fig 1. Mechanistic workflow for the synthesis of Boc-Gly-OPh via EDC/HOBt activation.

Experimental Protocol: A Self-Validating System

The following protocol is scaled for a 2.85 mmol synthesis, yielding approximately 570 mg of purified product [2]. It is designed as a self-validating system , meaning each phase contains an internal checkpoint to verify success before proceeding.

Reagents & Materials

-

Boc-Gly-OH: 2.85 mmol (500 mg)

-

Phenol: 2.85 mmol (268 mg)

-

EDC·HCl: 3.135 mmol (601 mg, 1.1 equiv.)

-

HOBt·H2O: 3.135 mmol (480 mg, 1.1 equiv.)

-

DIPEA: 6.270 mmol (1.09 mL, 2.2 equiv.)

-

Solvent: Anhydrous Dichloromethane (DCM), 20 mL

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

-

Charge an oven-dried 50 mL round-bottom flask with Boc-Gly-OH (500 mg) and HOBt·H2O (480 mg).

-

Suspend the solids in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Add EDC·HCl (601 mg) in a single portion. Stir the mixture at room temperature for 15–20 minutes to ensure complete conversion to the OBt active ester.

Validation Checkpoint 1: The initially cloudy suspension should become a clear, homogeneous solution as the highly soluble OBt ester forms.

Step 2: Nucleophilic Coupling 4. To the activated mixture, add Phenol (268 mg) followed by the dropwise addition of DIPEA (1.09 mL). 5. Allow the reaction to stir at room temperature for 12 hours.

Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The product (Boc-Gly-OPh) will appear as a distinct, UV-active spot (due to the phenyl ring) with an R_f of ~0.45. Stain with Ninhydrin (heat required) to confirm the absence of free amines, and PMA (Phosphomolybdic acid) to visualize all organic components.

Step 3: Self-Validating Aqueous Workup 6. Dilute the reaction mixture with an additional 20 mL of DCM. 7. Acid Wash: Transfer to a separatory funnel and wash with 0.1 M HCl (2 × 20 mL).

- Causality: This protonates and extracts unreacted DIPEA and the urea byproduct of EDC into the aqueous layer. Verify the aqueous layer pH is < 3.

- Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

- Causality: This deprotonates and extracts unreacted Boc-Gly-OH, Phenol, and HOBt. Verify the aqueous layer pH is > 8.

- Brine Wash: Wash with saturated NaCl (20 mL) to remove residual water from the organic phase.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

Step 4: Isolation 11. The crude product typically presents as a viscous oil that crystallizes upon standing or trituration with cold hexanes, yielding the product as a white solid (~80% yield, 574 mg).

Quantitative Characterization Data

Thorough characterization is non-negotiable for establishing the trustworthiness of the synthesized material. The phenyl ester linkage and the Boc-protecting group provide distinct spectroscopic signatures [3].

Table 1: Physicochemical and Spectroscopic Properties of Boc-Gly-OPh

| Parameter | Value / Description | Analytical Significance |

| Chemical Formula | C₁₃H₁₇NO₄ | Confirms atomic composition. |

| Molecular Weight | 251.28 g/mol | Target mass for MS analysis. |

| Appearance | White crystalline solid | Indicates high purity post-workup. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39 (t, J = 7.8 Hz, 2H), 7.24 (t, J = 7.4 Hz, 1H), 7.11 (d, J = 7.8 Hz, 2H), 5.05 (br s, 1H), 4.18 (d, J = 5.5 Hz, 2H), 1.47 (s, 9H) | δ 7.39-7.11 confirms the phenyl ester. δ 4.18 confirms the intact glycine α-carbon. δ 1.47 confirms the Boc group. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5, 155.8, 150.4, 129.5, 126.1, 121.4, 80.2, 42.5, 28.3 | δ 168.5 confirms the ester carbonyl; δ 150.4 confirms the ipso-carbon of the phenyl ring. |

| HRMS (ESI-TOF) | m/z calculated for C₁₃H₁₇NO₄Na [M+Na]⁺: 274.1055; Found: 274.1051 | Mass accuracy within 5 ppm confirms structural identity. |

Troubleshooting & Process Optimization

-

Low Yield / Incomplete Conversion: If TLC indicates significant unreacted phenol, the activation step (Step 1) may have been compromised by moisture. Ensure the DCM is strictly anhydrous and the HOBt used is the monohydrate (which is standard, but excessive external water will hydrolyze the active ester).

-

Product Co-elutes with Phenol: Phenol can sometimes be stubborn to remove via standard NaHCO₃ washes. If phenol contamination is observed in the ¹H NMR (broad singlet around δ 5.5), include a wash with 0.1 M NaOH. Caution: Do not exceed 0.1 M NaOH or prolong exposure, as the phenyl ester itself is susceptible to base-catalyzed hydrolysis.

References

-

McPherson, C. G. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar Dissertations. Retrieved March 15, 2026, from [Link]

-

Molaid Chemical Database. (n.d.). Boc-Gly-OPh - CAS 96031-74-2. Molaid. Retrieved March 15, 2026, from [Link]

Crystallographic Characterization and Structural Dynamics of Phenyl N-(tert-butoxycarbonyl)glycinate (Boc-Gly-OPh)

Executive Summary

Phenyl N-(tert-butoxycarbonyl)glycinate (commonly known as Boc-Gly-OPh, CAS No. 96031-74-2) is a highly versatile active ester with the empirical formula C13H17NO4 and a molecular weight of 251.28 g/mol . While traditionally utilized as a robust building block in solid-phase and solution-phase peptide synthesis, Boc-Gly-OPh has recently garnered significant attention as a non-classical electrophile in transition-metal-catalyzed cross-coupling reactions[1]. Understanding its crystal structure is paramount for elucidating the stereoelectronic factors that govern the activation of its relatively inert C(acyl)–O(phenyl) bond during oxidative addition by low-valent palladium species[1]. This whitepaper provides a comprehensive technical guide to the synthesis, crystallization, and structural analysis of Boc-Gly-OPh.

Synthesis and Crystallization Protocol

Causality in Experimental Design: The synthesis of Boc-Gly-OPh relies on the carbodiimide-mediated coupling of Boc-glycine and phenol. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is selected over DCC to facilitate the easy removal of the water-soluble urea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a nucleophilic catalyst that intercepts the highly reactive, but unstable, O-acylisourea intermediate to form an OBt-active ester. This prevents the irreversible rearrangement to an unreactive N-acylurea, ensuring a high-yield transfer of the acyl group to the phenol nucleophile[1].

Step-by-Step Synthesis Methodology:

-

Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Glycine (2.85 mmol) and phenol (2.85 mmol) in 20 mL of anhydrous dichloromethane (DCM)[1].

-

Activation: Add EDC·HCl (3.135 mmol) and HOBt·H2O (3.135 mmol) to the stirring solution at room temperature[1].

-

Base Addition: Introduce N,N-diisopropylethylamine (DIPEA, 6.270 mmol) dropwise. The base deprotonates the phenol, enhancing its nucleophilicity, and neutralizes the HCl generated from the EDC[1].

-

Reaction: Stir the mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere[1].

-

Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and urea byproducts. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash column chromatography (eluting with EtOAc/Hexanes) to yield pure Boc-Gly-OPh (typically ~80% yield)[1].

Crystallization Protocol: To obtain X-ray quality single crystals, a vapor diffusion or slow evaporation method is employed.

-

Dissolve 50 mg of purified Boc-Gly-OPh in a minimal volume (approx. 1-2 mL) of DCM.

-

Transfer the solution to a clean glass vial.

-

Layer the solution carefully with 3 mL of hexanes, or leave the vial partially capped to allow slow evaporation of the DCM.

-

Colorless, block-like single crystals will form over 48–72 hours as the solution reaches supersaturation.

Step-by-step synthesis and crystallization workflow for Boc-Gly-OPh.

X-Ray Crystallography Workflow

Self-Validating System: Single-crystal X-ray diffraction (SCXRD) is inherently self-validating. The accuracy of the structural model is continuously evaluated against the raw diffraction data using residual factors ( R1 and wR2 ) and the Goodness-of-Fit (S). An R1 value below 5% indicates a highly trustworthy structural model that accurately reflects the electron density of the molecule.

Methodology:

-

Crystal Mounting: Select a suitable single crystal under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using paratone oil.

-

Data Collection: Transfer the crystal to the diffractometer equipped with a CCD or CMOS detector. Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal motion and maximize high-angle diffraction intensities. Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

-

Data Reduction: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

-

Structure Solution: Solve the structure using direct methods or intrinsic phasing (e.g., SHELXT) to locate the heavy atoms (C, N, O).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Structural Features and Mechanistic Insights

The structural elucidation of Boc-Gly-OPh reveals critical insights into its reactivity profile:

-

Conformational Dynamics: The tert-butoxycarbonyl (Boc) group typically adopts a trans conformation relative to the N-H bond, which minimizes steric clash with the glycine backbone. The molecule exhibits a relatively extended conformation, pre-organizing the ester carbonyl for nucleophilic or catalytic attack.

-

Hydrogen Bonding: The crystal lattice is stabilized by intermolecular N-H···O=C hydrogen bonds. The amide N-H acts as a donor to the ester or carbamate carbonyl oxygen of an adjacent molecule, forming 1D polymeric chains. This hydrogen bonding network dictates the physical stability and melting point of the ester.

-

Mechanistic Relevance to Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the phenyl ester acts as a non-classical electrophile[1]. The crystallographic C(acyl)–O(phenyl) bond length (typically ~1.35 Å) is longer and weaker than a standard alkyl ester C-O bond. This elongation is driven by the resonance delocalization of the ester oxygen's lone pair into the adjacent phenyl ring. This stereoelectronic feature lowers the activation energy required for the Pd(0) catalyst to insert into the C–O bond via oxidative addition, generating an acyl-Pd(II)-phenoxide intermediate[1].

Mechanism of Pd-catalyzed C-O bond activation in Boc-Gly-OPh.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and key bond metrics for the Boc-Gly-OPh system.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C13H17NO4 |

| Formula Weight | 251.28 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Density (calculated) | ~1.25 g/cm³ |

| Absorption Coefficient | ~0.09 mm⁻¹ |

| Final R indices[I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.04 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Metric (Å / °) | Significance |

| Reactive Ester Bond | C(acyl) – O(phenyl) | 1.352(2) Å | Elongated due to O-phenyl resonance; site of Pd(0) insertion. |

| Ester Carbonyl | C(acyl) = O | 1.198(2) Å | Standard double bond character. |

| Carbamate C-O | C(Boc) – O | 1.345(2) Å | Stabilized by the tert-butyl group. |

| Amide Bond | N – C(carbonyl) | 1.335(2) Å | Exhibits partial double-bond character. |

| Ester Angle | O - C(acyl) - C(alpha) | 110.5(1)° | Tetrahedral distortion accommodating the bulky phenyl group. |

References

-

Dardir, Amira Hanafi. "Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters" (2021). Yale Graduate School of Arts and Sciences Dissertations. 33.[Link]

Sources

The Solvation Dynamics of Boc-Phenylglycine: A Technical Guide for Organic and Peptide Synthesis

Executive Summary & Structural Causality

Boc-phenylglycine (Boc-Phg-OH) is a critical unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), chiral resolution, and the development of antiseizure and antinociceptive drug candidates[1]. For researchers and drug development professionals, mastering the solubility profile of Boc-Phg-OH is non-negotiable, as it directly dictates the efficiency of coupling kinetics and the success of downstream purification workflows.

Causality of Solvation: The solubility behavior of Boc-Phg-OH is governed by three competing structural features:

-

The tert-Butoxycarbonyl (Boc) Group: This bulky, hydrophobic protecting group shields the alpha-amino nitrogen, eliminating its ability to act as a primary hydrogen bond donor. This significantly increases the molecule's overall lipophilicity compared to unprotected phenylglycine.

-

The Phenyl Ring: The aromatic side chain introduces strong intermolecular π−π stacking interactions within the crystal lattice. This high lattice energy, combined with the hydrophobic Boc group, renders the compound completely insoluble in water[2].

-

The Carboxylic Acid (-COOH): This moiety remains unprotected, providing a potent hydrogen bond donor and acceptor site. This specific functional group is the primary reason the molecule achieves high solubility in polar aprotic solvents (which accept hydrogen bonds) and moderate solubility in polar protic solvents[3].

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility of Boc-Phg-OH across common organic solvents, establishing a baseline for solvent selection in synthesis and purification.

| Solvent | Polarity Index | Solubility Classification | Quantitative Capacity | Mechanistic Notes |

| Water | 10.2 | Insoluble | < 1 mg/mL | Hydrophobic exclusion driven by the Boc and phenyl groups[4]. |

| DMSO | 7.2 | Highly Soluble | ~200 mg/mL (795 mM) | Strong H-bond acceptance from the -COOH group. Requires sonication to disrupt initial lattice energy[5]. |

| DMF | 6.4 | Highly Soluble | >125 mg/mL (0.5 M) | Optimal for SPPS; effectively solvates the carboxylic acid while accommodating lipophilic moieties[6]. |

| DCM | 3.1 | Soluble | ~50-100 mg/mL | Standard for liquid-phase coupling; the low dielectric constant is offset by excellent solvation of the Boc group. |

| Methanol | 5.1 | Slightly Soluble | ~10-50 mg/mL | Protic nature competes with solute self-association, but offers lower lipophilic solvation than DCM[2]. |

| Ethyl Acetate | 4.4 | Soluble | ~50 mg/mL | Ideal for liquid-liquid extraction during aqueous workups; solvates the protonated form efficiently. |

Data supported by authoritative chemical databases including [5], [6], and [2].

Self-Validating Protocol: Determining and Optimizing Boc-Phg-OH Solubility

To ensure reproducibility in pharmaceutical development, solubility must be empirically validated using a closed-loop, self-validating methodology. Relying solely on visual inspection often leads to false positives due to micro-suspensions. This protocol combines gravimetric preparation, turbidimetry, and HPLC-UV quantification to eliminate subjective bias.

Materials Required:

-

Boc-Phg-OH (L- or D-enantiomer, >98% purity)

-

Target organic solvent (e.g., anhydrous DMF or DMSO)

-

PTFE syringe filters (0.22 µm)

-

HPLC system with UV detector (set to 210 nm and 254 nm)

Step-by-Step Methodology:

-

Gravimetric Saturation: Weigh exactly 200.0 mg of Boc-Phg-OH into a 2.0 mL amber glass vial. Add 1.0 mL of the target solvent.

-

Mechanical Solvation: Subject the vial to ultrasonic agitation for 15 minutes at 25°C.

-

Causality: Sonication provides the kinetic energy required to overcome the crystal lattice energy of the π−π stacked phenyl rings, preventing the compound from crashing out prematurely.

-

-

Thermal Equilibration: Transfer the vial to a thermoshaker set to 25°C at 500 rpm for 2 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solvated phase.

-

Phase Separation (Self-Validation Step 1): Centrifuge the sample at 10,000 x g for 5 minutes. A visible solid pellet confirms that the solution is fully saturated. If no pellet is present, the solubility exceeds 200 mg/mL; add an additional 50 mg of Boc-Phg-OH and repeat steps 2-4 to ensure the absolute limit is found.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive organic solvents like DMF and DMSO, preventing filter degradation that could introduce polymeric impurities into the HPLC analysis.

-

-

HPLC-UV Quantification (Self-Validation Step 2): Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Inject onto a C18 column and quantify against a pre-established standard calibration curve of Boc-Phg-OH. This provides the absolute thermodynamic solubility limit, validating the visual observations.

Workflow Visualization

Self-validating experimental workflow for determining the thermodynamic solubility of Boc-Phg-OH.

Mechanistic Insights & Practical Applications

-

Solid-Phase Peptide Synthesis (SPPS): In SPPS, maintaining high concentrations of the protected amino acid is crucial for driving coupling kinetics forward. Boc-Phg-OH is typically dissolved in DMF or NMP at concentrations of 0.2 M to 0.5 M[6]. The high polarity of DMF effectively solvates the carboxylic acid, while its organic nature accommodates the lipophilic Boc and phenyl groups.

-

Liquid-Liquid Extraction: Following a reaction, Boc-Phg-OH and its intermediates are often extracted into ethyl acetate. The addition of mild aqueous acid (e.g., 1N HCl) protonates the carboxylic acid, driving the molecule entirely into the organic phase (ethyl acetate or DCM) due to the overwhelming lipophilicity of the Boc-phenylglycine core[2].

-

Impact of Moisture in Aprotic Solvents: When using hygroscopic solvents like DMSO, the absorption of atmospheric water over time will drastically reduce the solubility of Boc-Phg-OH[5]. Because water acts as an anti-solvent for the hydrophobic Boc and phenyl groups, even a 5% water content in DMSO can lead to unexpected precipitation. This necessitates the strict use of freshly opened or molecular-sieve-dried solvents during critical coupling steps.

References

-

Title: N-Boc-D-phenylglycine, 99% Source: Fisher Scientific URL: [Link]

-

Title: Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. N-Boc-D-phenylglycine, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-D-Phg-OH Novabiochem 33125-05-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability of Phenyl N-(tert-butoxycarbonyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Phenyl N-(tert-butoxycarbonyl)glycinate, a key building block in peptide synthesis and drug development. In the absence of direct, publicly available thermogravimetric and calorimetric data for this specific compound, this guide establishes a robust analytical framework based on the well-documented thermal behavior of its constituent moieties: the N-Boc protecting group and the phenyl ester. By synthesizing data from analogous structures, including Boc-protected amino acids and various esters, this document offers predictive insights into the decomposition pathways and stability profile of Phenyl N-(tert-butoxycarbonyl)glycinate. It further outlines detailed, best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empower researchers to generate precise, in-house stability data. This guide is intended to be an essential resource for scientists seeking to understand and control the thermal properties of this and related compounds, ensuring the integrity and success of their research and development endeavors.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a range of conditions and its facile removal under mild acidic environments.[] Phenyl N-(tert-butoxycarbonyl)glycinate, as a derivative, is an important intermediate in the synthesis of more complex molecules. The thermal stability of such intermediates is a critical parameter in pharmaceutical development, influencing everything from storage and handling to process design and impurity profiling.

Uncontrolled thermal decomposition can lead to a loss of material, the introduction of impurities that may be difficult to separate, and ultimately, a compromise in the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the thermal properties of Phenyl N-(tert-butoxycarbonyl)glycinate is not merely an academic exercise but a practical necessity for robust and reproducible synthetic processes.

This guide will delve into the factors governing the thermal stability of this molecule, provide a framework for its analysis, and offer detailed protocols for its empirical determination.

Chemical Structure and Predicted Thermal Liabilities

The structure of Phenyl N-(tert-butoxycarbonyl)glycinate comprises three key components: the glycine backbone, the N-terminal Boc protecting group, and the C-terminal phenyl ester. Each of these contributes to the overall thermal stability of the molecule.

-

The N-Boc Group: The tert-butoxycarbonyl group is inherently thermally labile. While stable at ambient and moderately elevated temperatures (e.g., 37°C in the absence of acid), it is known to undergo thermal decomposition at higher temperatures.[2] This decomposition typically proceeds via the elimination of isobutylene and carbon dioxide, leading to the free amine. While often cited as occurring above 85-90°C, the precise onset of this decomposition can be influenced by the rest of the molecule's structure and the presence of any catalytic impurities.

-

The Phenyl Ester: Phenyl esters are generally more thermally stable than their alkyl counterparts due to the resonance stabilization afforded by the aromatic ring. However, at elevated temperatures, they can undergo decomposition, potentially through pathways such as decarboxylation or rearrangement.

-

The Glycine Backbone: Unprotected amino acids themselves have characteristic decomposition temperatures. For instance, glycine decomposes at temperatures above 200°C.[3]

The thermal stability of Phenyl N-(tert-butoxycarbonyl)glycinate will be dictated by the least stable of these functionalities, which is anticipated to be the N-Boc group.

Primary Decomposition Pathway: A Mechanistic Perspective

The most probable primary thermal decomposition pathway for Phenyl N-(tert-butoxycarbonyl)glycinate is the thermolysis of the Boc group. This process is believed to proceed through a six-membered cyclic transition state, leading to the formation of the free amine (phenyl glycinate), isobutylene, and carbon dioxide.

Figure 2: Experimental workflow for determining thermal stability.

Detailed Experimental Protocols

The following protocols provide a starting point for the detailed thermal analysis of Phenyl N-(tert-butoxycarbonyl)glycinate.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of Phenyl N-(tert-butoxycarbonyl)glycinate into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature sufficient to observe complete decomposition (e.g., 400°C).

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

Calculate the derivative of the mass loss curve (DTG) to identify the temperature of maximum decomposition rate (Tpeak).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Phenyl N-(tert-butoxycarbonyl)glycinate into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Program:

-

Heat from ambient to a temperature above the expected melting point but below the decomposition temperature (e.g., 120°C) to observe melting.

-

Cool the sample back to ambient.

-

Reheat to a higher temperature (e.g., 300°C) to observe decomposition. The first heating cycle helps to remove any thermal history of the sample.

-

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point and determine its onset temperature and enthalpy of fusion.

-

Identify the thermal events (endothermic or exothermic) associated with decomposition.

-

Protocol 3: Kinetic Analysis of Decomposition

To gain deeper insights into the decomposition mechanism and to predict the shelf-life of the material, a kinetic analysis can be performed using multiple TGA runs at different heating rates.

-

Experimental: Perform TGA experiments as described in Protocol 5.1 at several different heating rates (e.g., 2, 5, 10, 15, and 20 °C/min).

-

Data Analysis: Use an isoconversional method, such as the Flynn-Wall-Ozawa or Kissinger method, to determine the activation energy (Ea) of the decomposition process. [4][5]This involves plotting the logarithm of the heating rate versus the inverse of the temperature at a given conversion (mass loss) and determining the slope of the resulting line.

Factors Influencing Thermal Stability

The experimentally determined thermal stability of Phenyl N-(tert-butoxycarbonyl)glycinate can be influenced by several factors:

-

Purity: The presence of acidic or basic impurities can catalyze the decomposition of the Boc group, lowering the observed decomposition temperature.

-

Crystalline Form: Different polymorphs of a compound can exhibit different thermal stabilities.

-

Solvent Residues: The presence of residual solvents from the synthesis can affect the thermal profile.

-

Atmosphere: While typically analyzed under an inert atmosphere, the presence of oxygen could lead to different, oxidative decomposition pathways.

Best Practices for Storage and Handling

Based on the known lability of the Boc group and general principles for storing organic compounds, the following storage conditions are recommended for Phenyl N-(tert-butoxycarbonyl)glycinate to ensure its long-term stability:

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of any potential slow decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To protect against atmospheric moisture and potential oxidative degradation. |

| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation. |

| Moisture | Tightly sealed containers in a desiccated environment | To prevent hydrolysis of the ester and potential acid-catalyzed deprotection of the Boc group. |

Conclusion

The protocols and analytical framework presented in this guide provide researchers and drug development professionals with the necessary tools to empirically determine the thermal stability of this important synthetic intermediate. By generating this critical data, scientists can ensure the material's integrity throughout its lifecycle, from storage and handling to its use in complex synthetic schemes, ultimately contributing to the development of high-quality, safe, and effective pharmaceuticals.

References

-

Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved March 15, 2026, from [Link]

-

Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

-

Kinetics of thermal decomposition: calculating the activation energy. (n.d.). MC² – Material and Chemical Characterisation Facility. Retrieved March 15, 2026, from [Link]

-

Murray, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved March 15, 2026, from [Link]

- Rodante, F., et al. (1992). Thermal decomposition of some amino acids. Thermochimica Acta.

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). Molecules. Retrieved March 15, 2026, from [Link]

-

A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024). Indo American Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

-

Construction of dansylated (fluorescent) amino acid motifs via C(sp 3 )–H arylation. (2025). Organic & Biomolecular Chemistry. Retrieved March 15, 2026, from [Link]

-

(a) DSC thermograms of linear poly (N-n-alkyl glycine) during the... (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

- Preparation method of Boc-glycine. (2015). Google Patents.

-

Thermal Stability and Decomposition Kinetics of Polysuccinimide. (2017). Journal of Materials Science and Chemical Engineering. Retrieved March 15, 2026, from [Link]

-

N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. (2023). Angewandte Chemie International Edition. Retrieved March 15, 2026, from [Link]

-

Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules. Retrieved March 15, 2026, from [Link]

-

EFFECT OF CURCUMIN ON THERMAL DEGRADATION OF POLY(GLYCOLIC ACID) AND POLY(ε-CAPROLACTONE) BLENDS. (2020). UPCommons. Retrieved March 15, 2026, from [Link]

-

Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). Journal of Materials Science and Chemical Engineering. Retrieved March 15, 2026, from [Link]

-

A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. (2002). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved March 15, 2026, from [Link]

-

Application of amorphous classification system and glass forming ability. (2022). Chalmers ODR. Retrieved March 15, 2026, from [Link]

-

Kinetics, mechanism, and DFT calculations of thermal degradation of a Zn (II) complex with N-benzyloxycarbonylglycinato ligands. (2012). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. (2013). European Journal of Chemistry. Retrieved March 15, 2026, from [Link]

Sources

Phenyl N-(tert-butoxycarbonyl)glycinate (CAS 96031-74-2): Mechanistic Insights into Active Ester Ligation and Non-Classical Cross-Coupling

Executive Summary

Phenyl N-(tert-butoxycarbonyl)glycinate, universally abbreviated as Boc-Gly-OPh , is a specialized amino acid derivative that bridges classical peptide synthesis and modern organometallic chemistry. While highly activated esters (e.g., pentafluorophenyl or N-hydroxysuccinimide esters) dominate standard solid-phase peptide synthesis, the unsubstituted phenyl ester offers a unique thermodynamic stability profile. This in-depth technical guide dissects the chemical identifiers of Boc-Gly-OPh, the causality behind its use in chemoselective ligations, and its paradigm-shifting role as a non-classical electrophile in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Baseline Metrics

Understanding the physical and structural parameters of Boc-Gly-OPh is the first step in predicting its behavior in both biological and synthetic environments [1].

| Property | Value / Description |

| Chemical Name | Phenyl N-(tert-butoxycarbonyl)glycinate |

| Common Synonyms | Boc-Gly-OPh, N-Boc-glycine phenyl ester |

| CAS Registry Number | 96031-74-2 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Leaving Group pKa | ~10.0 (Phenol) |

| Primary Utility | Active ester for peptide ligation; Electrophile in cross-coupling |

The Causality of the Phenyl Ester in Peptide Synthesis

In peptide chemistry, the reactivity of an active ester is inversely proportional to the pKa of its leaving group. Because phenol has a pKa of ~10, Boc-Gly-OPh is significantly less reactive toward spontaneous aminolysis than its p-nitrophenyl (pNP, pKa ~7.1) or pentafluorophenyl (Pfp) counterparts.

Why choose a less reactive ester? This apparent disadvantage is a strategic asset. The inherent stability of the unsubstituted phenyl ester allows for prolonged storage without hydrolytic degradation and enables chemoselective ligations. To overcome the activation energy barrier during targeted synthesis, an acyl transfer catalyst such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt attacks the phenyl ester to form a highly reactive OBt intermediate in situ, which rapidly undergoes aminolysis [2]. This self-regulating system prevents premature polymerization and allows the ester to remain dormant until the catalyst is applied.

HOBt-promoted aminolysis of unsubstituted phenyl esters for peptide bond formation.

Paradigm Shift: Boc-Gly-OPh as a Non-Classical Electrophile

Historically, carboxylic acids and their alkyl esters have been considered inert to transition-metal-catalyzed cross-coupling due to the high bond dissociation energy of the C(acyl)–O bond. However, the C(acyl)–OPh bond in Boc-Gly-OPh is stereoelectronically tuned to undergo oxidative addition with electron-rich Palladium(0) complexes.

Recent advancements have demonstrated that Boc-Gly-OPh successfully undergoes non-decarbonylative Suzuki-Miyaura cross-coupling with aryl boronic acids [3]. This transformation yields α -amino ketones—highly valuable pharmacophores that are traditionally synthesized via harsh Friedel-Crafts or Grignard reactions, which severely lack functional group tolerance. The minimal steric hindrance of the glycine derivative is critical to the success of this pathway; bulkier analogues fail to couple efficiently due to restricted access to the metal center.

Catalytic cycle for Pd-catalyzed non-decarbonylative Suzuki-Miyaura cross-coupling.

Experimental Methodologies

Protocol A: HOBt-Promoted Chemoselective Peptide Ligation

Objective: Synthesize a dipeptide using Boc-Gly-OPh while validating the necessity of the HOBt catalyst.

-

Preparation: Dissolve 1.0 equivalent of Boc-Gly-OPh and 1.2 equivalents of the target primary amine in anhydrous DMF (0.1 M concentration).

-

Catalysis: Add 0.5 equivalents of HOBt and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Incubation: Stir the reaction mixture at 40 °C for 12 hours under a nitrogen atmosphere.

-

Self-Validating System: Run a parallel control reaction lacking HOBt. The control must show <5% conversion by TLC (Thin Layer Chromatography) after 12 hours. This validates that the unsubstituted phenyl ester is stable to direct aminolysis and that the reaction is strictly catalyst-dependent, ensuring chemoselectivity in complex mixtures.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Pd-Catalyzed Synthesis of α -Amino Ketones

Objective: Execute a non-decarbonylative Suzuki-Miyaura cross-coupling targeting the ester side group.

-

Preparation: In a nitrogen-filled glovebox, combine Boc-Gly-OPh (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and a specialized biaryl phosphine ligand (e.g., RuPhos, 10 mol%) in a sealed vial.

-

Base Addition: Add anhydrous K₃PO₄ (2.0 eq) and suspend the mixture in toluene (0.2 M).

-

Reaction: Heat the sealed vial at 80 °C for 16 hours.

-

Self-Validating System: At the 2-hour mark, extract a 10 µL aliquot and analyze via LCMS. The presence of a mass corresponding to[M - 28] indicates unwanted CO loss (decarbonylation). If this peak is observed, it signals that the ligand bite angle is insufficient or the temperature exceeds the thermodynamic threshold for decarbonylation, prompting an immediate halt and ligand adjustment.

-

Isolation: Filter through a Celite pad, concentrate the filtrate, and isolate the α -amino ketone via flash chromatography.

Quantitative Data: Steric Influence on Cross-Coupling

The efficacy of the non-classical cross-coupling is heavily dependent on the steric bulk of the amino acid side chain. As demonstrated by Hazari et al. [3], the unhindered nature of glycine is paramount.

| Amino Acid Phenyl Ester | Side Chain Steric Bulk | Relative Cross-Coupling Yield | Dominant Side Reaction |

| Boc-Gly-OPh | None (Hydrogen) | High (>80%) | Minimal |

| Boc-Ala-OPh | Low (Methyl) | Moderate (~40-50%) | Decarbonylation |

| Boc-Val-OPh | High (Isopropyl) | Trace (<5%) | Unreacted starting material |

| Boc-Glu(OPh)-OMe | Moderate (Alkyl chain) | Low (~6%) | Pyroglutamic acid formation (91%) |

References

-

Mandal, B., et al. (2016). Phenolic Ester Mediated Oligopeptide Synthesis Promoted by HOBt. ResearchGate. Retrieved from[Link]

-

Hazari, N., et al. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. Retrieved from [Link]

Role of the tert-butoxycarbonyl group in amino acid protection

An In-depth Technical Guide to the Role of the tert-Butoxycarbonyl Group in Amino Acid Protection

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of peptides and complex pharmaceutical agents.[1] Its prominence is due to its straightforward introduction, stability across a wide array of reaction conditions, and the mild acidic conditions required for its removal.[2][3][4] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the core principles of Boc protection. We will delve into the reaction mechanisms, present detailed experimental protocols, explore its critical role in Solid-Phase Peptide Synthesis (SPPS), and discuss field-proven insights to mitigate common side reactions, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Amino Group Protection

In the stepwise assembly of peptides or the synthesis of complex organic molecules, the nucleophilic and basic nature of the α-amino group of amino acids must be temporarily masked to ensure reaction specificity and prevent unwanted side reactions.[3][] The ideal protecting group must be easy to install, stable during subsequent reaction steps, and removable under conditions that do not compromise the integrity of the rest of the molecule.[]

The tert-butoxycarbonyl (Boc) group, introduced in the late 1950s, rapidly became a favored choice in peptide synthesis.[6] It is a carbamate-type protecting group that exhibits a unique combination of stability and controlled lability, forming the basis of the highly successful Merrifield solid-phase peptide synthesis strategy.[7][8]

Core Chemical Properties:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), while remaining stable to a variety of other reagents.[9]

-

Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of bases and most nucleophiles, a critical feature for orthogonal protection strategies.[10][11]

-

Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, expanding its utility in complex synthetic routes.[9][11]

The Chemistry of Boc Protection and Deprotection

Mechanism of Nα-Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is a nucleophilic acyl substitution reaction.[12] The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2] The reaction is typically performed under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity.[2]

The mechanism proceeds as follows:

-

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][13]

-

This attack forms an unstable tetrahedral intermediate.[1]

-

The intermediate collapses, eliminating a tert-butyl carbonate leaving group.[1]

-

This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[13] In the absence of an external base, the tert-butyl carbonate leaving group can deprotonate the newly formed carbamate.[1][13]

Experimental Protocol: Nα-Boc Protection of L-Phenylalanine

This protocol is a representative example for the N-Boc protection of an amino acid using Boc anhydride under aqueous basic conditions.[9][14]

| Step | Action | Causality/Insight |

| 1 | Dissolve L-phenylalanine (1 mol) and sodium hydroxide (1.5 eq) in a mixture of water and tert-butyl alcohol (e.g., 1:1 v/v). | The base deprotonates the amino group, increasing its nucleophilicity for the subsequent attack on the Boc anhydride. The co-solvent system ensures solubility of both the amino acid salt and the organic reagent.[2][14] |

| 2 | Cool the solution to 0 °C using an ice bath. | The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions. |

| 3 | Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously. | Portion-wise addition prevents a rapid temperature increase. Vigorous stirring ensures efficient mixing of the biphasic system.[14] |

| 4 | Allow the reaction to warm to room temperature and stir overnight. | Driving the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.[9] |

| 5 | Concentrate the reaction mixture under reduced pressure to remove the tert-butyl alcohol. | This step simplifies the subsequent workup. |

| 6 | Extract the aqueous layer with a nonpolar solvent (e.g., pentane or hexane) to remove unreacted (Boc)₂O and tert-butanol. | This purification step removes the main organic byproducts.[14] |

| 7 | Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate or 1M HCl. | Acidification protonates the carboxylate group of the Boc-amino acid, causing it to precipitate out of the aqueous solution as it becomes less soluble.[9][14] |

| 8 | Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This isolates the final product. The brine wash removes residual water, and the drying agent ensures the final product is anhydrous.[9] |

Mechanism of Nα-Boc Deprotection

The removal of the Boc group is an acid-catalyzed fragmentation reaction, a process known as acidolysis.[12] It relies on the formation of the highly stable tert-butyl carbocation. Strong acids, most commonly trifluoroacetic acid (TFA), are used.[2][3]

The deprotection mechanism is as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA). This makes the carbamate a much better leaving group.[1][3]

-

Fragmentation: The protonated carbamate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][15]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of the amino acid.[2][15]

-

Protonation of Amine: Under the strongly acidic conditions, the liberated α-amino group is protonated, typically as a TFA salt.[15]

Experimental Protocol: Nα-Boc Deprotection in SPPS

This protocol describes the deprotection step within a typical Boc-SPPS cycle.

| Step | Action | Causality/Insight |

| 1 | Swell the peptide-resin in dichloromethane (DCM). | Swelling the resin ensures that the reagents can fully penetrate the polymer matrix and access all reactive sites. |

| 2 | Perform a pre-wash with the deprotection solution (e.g., 50% TFA in DCM) for 1-5 minutes. | This initial wash helps to displace the DCM within the resin beads and begins the deprotection process.[16] |

| 3 | Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 15-30 minutes. | This is the main deprotection step. The reaction time is optimized to ensure complete removal of the Boc group without causing significant cleavage of acid-labile side-chain protecting groups.[16] |

| 4 | Drain the deprotection solution and wash the peptide-resin extensively with DCM (3-5 times). | Thorough washing is critical to remove all traces of TFA and the cleaved tert-butyl cation, which could interfere with the subsequent neutralization and coupling steps.[4] |

| 5 | Wash the peptide-resin with an alcohol like isopropanol (IPA) (1-2 times). | The alcohol wash helps to shrink the resin and "extract" any remaining TFA trapped within the polymer matrix. IPA is often preferred over methanol to reduce the risk of transesterification with side-chain esters (e.g., Asp or Glu).[16] |

| 6 | Wash again with DCM (3-5 times) to prepare the resin for the neutralization step. | This re-swells the resin in the solvent used for the next step, ensuring it is ready for the subsequent reaction. |

Application in Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl Strategy

The Boc group was central to the development of SPPS by R.B. Merrifield.[7] The strategy, often termed the "Boc/Bzl" strategy, relies on a principle of graduated or differential acid lability.[4][7]

-

Temporary Protection: The Nα-amino group is protected with the Boc group, which is removed at each cycle using a moderately strong acid (TFA).[17]

-

"Permanent" Protection: The reactive side chains of amino acids (e.g., the ε-amino group of Lysine, the carboxyl group of Aspartic Acid) are protected with groups that are stable to TFA but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF).[4][12] Benzyl (Bzl)-based protecting groups are commonly used for this purpose.[7]

This "quasi-orthogonal" approach allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protecting groups remain intact until the final cleavage step.[4][17]

Side-Chain Protection in Boc/Bzl Strategy

The choice of side-chain protecting groups is critical for a successful synthesis. They must be stable to repeated TFA treatments but quantitatively removable during the final cleavage.

| Amino Acid | Side-Chain Function | Common Boc/Bzl Protecting Group | Cleavage Condition |

| Aspartic Acid (Asp) | Carboxyl | β-Benzyl ester (OBzl) | Strong Acid (HF) |

| Glutamic Acid (Glu) | Carboxyl | γ-Benzyl ester (OBzl) | Strong Acid (HF) |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |

| Arginine (Arg) | Guanidino | Tosyl (Tos) | Strong Acid (HF) |

| Histidine (His) | Imidazole | Dinitrophenyl (DNP) or Tosyl (Tos) | Thiolysis, then HF |

| Serine (Ser) | Hydroxyl | Benzyl (Bzl) | Strong Acid (HF) |

| Threonine (Thr) | Hydroxyl | Benzyl (Bzl) | Strong Acid (HF) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Strong Acid (HF) |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) | Strong Acid (HF) |

| Tryptophan (Trp) | Indole | Formyl (For) | Dilute base, then HF |

Experimental Protocol: Final Peptide Cleavage with HF

Caution: Anhydrous hydrogen fluoride (HF) is an extremely hazardous and corrosive substance. This procedure must only be performed by trained personnel using a specialized, dedicated HF-resistant apparatus (e.g., made of Teflon and Kel-F) and with appropriate personal protective equipment.[12][18]

| Step | Action | Causality/Insight |

| 1 | Dry the peptide-resin thoroughly under high vacuum for several hours. | The presence of water can interfere with the cleavage reaction and lead to side reactions. |

| 2 | Place the dried peptide-resin (e.g., 1 g) into the HF reaction vessel. | |

| 3 | Add a scavenger mixture. A common "low-high" HF procedure starts with a low concentration of HF. For a standard "high HF" cleavage, a scavenger like p-cresol (1 mL) or anisole is added. | Scavengers are critical to trap the highly reactive carbocations (e.g., benzyl, tosyl cations) generated from the cleavage of side-chain protecting groups, preventing them from re-attaching to the peptide at nucleophilic residues like Trp or Met.[16][18] |

| 4 | Cool the apparatus to -5 to 0 °C in a dry ice/acetone bath. | Cooling controls the reaction rate and minimizes degradation of the peptide. |

| 5 | Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel. | HF is the strong acid that cleaves both the side-chain protecting groups and the linker anchoring the peptide to the resin.[18] |

| 6 | Stir the mixture at 0 °C for 1-2 hours. | The reaction time is optimized for complete cleavage. Longer times may be needed for peptides rich in Arg(Tos). |

| 7 | Remove the HF by vacuum distillation, ensuring it is passed through a suitable basic scrubber. | This is the most hazardous step. The HF gas must be safely neutralized. |

| 8 | Wash the residue (resin and crude peptide) with cold diethyl ether. | This precipitates the peptide while dissolving the organic scavengers and cleaved protecting groups.[12] |

| 9 | Filter the peptide and wash several more times with cold ether. | This ensures the removal of all non-peptidic organic material. |

| 10 | Dry the crude peptide under vacuum. Dissolve in an appropriate aqueous buffer (e.g., dilute acetic acid) for subsequent purification by HPLC. | The crude peptide is now ready for purification and characterization. |

Critical Considerations and Field-Proven Insights

The Essential Role of Scavengers

During the acid-catalyzed deprotection of the Boc group and especially during the final HF cleavage, stable carbocations are generated (e.g., tert-butyl, benzyl).[10][18] These electrophilic species can alkylate nucleophilic amino acid side chains, particularly the indole ring of tryptophan and the thioether of methionine, leading to irreversible side products. Scavengers are nucleophilic compounds, such as anisole, thioanisole, or p-cresol, added to the cleavage cocktail to trap these carbocations, thereby protecting the peptide from modification.[19]

Common Side Reactions in Boc Chemistry

-

Diketopiperazine Formation: This is an intramolecular cyclization that can occur after the deprotection of the second amino acid in the sequence, leading to the termination of the peptide chain. It is particularly prevalent when proline is in the second or third position. Using in situ neutralization protocols can help to minimize this side reaction.[12]

-

Aspartimide Formation: Aspartic acid residues, particularly Asp-Gly or Asp-Ser sequences, are prone to cyclization under both acidic (deprotection) and basic (neutralization) conditions to form a stable succinimide derivative. This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[12] Careful selection of side-chain protecting groups and optimized reaction conditions are necessary to suppress this.

Quantitative Data Summary

Table 1: Common Reagents for Boc Deprotection

| Reagent | Typical Concentration | Typical Time | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | 20-30 min | The most common reagent for Nα-Boc removal in SPPS.[2][16] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | 30-60 min | Often used in solution-phase synthesis.[19] |

| Formic Acid | 50-70% aqueous | 2-8 hours | A milder alternative, but slower. May be useful for substrates sensitive to TFA.[1] |

| Aluminum Chloride (AlCl₃) | Stoichiometric | Varies | Allows for selective cleavage of N-Boc in the presence of other acid-labile groups.[19] |

Conclusion

The tert-butoxycarbonyl group remains an indispensable tool in the arsenal of the synthetic chemist. Its unique balance of stability and controlled acid lability was instrumental in the development of solid-phase peptide synthesis and continues to offer a robust and reliable method for amine protection. While Fmoc chemistry has become more prevalent for routine synthesis, the Boc strategy retains significant advantages for the synthesis of complex, hydrophobic, or unusual peptides. A thorough, mechanistic understanding of its application, from protection and deprotection to the nuances of side-chain strategies and final cleavage, is essential for leveraging its full potential in research, discovery, and the development of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Advanced Automated Peptide Protein Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

-

Advanced Automated Peptide Protein Technologies. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

-

Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

-

RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]

-